
o-sec-Butylphenyl glycidylether
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Overview
Description
o-sec-Butylphenyl glycidylether: is an organic compound with the molecular formula C13H18O2. It is a type of glycidyl ether, which is characterized by the presence of an epoxide group. This compound is used in various industrial applications, particularly in the production of epoxy resins and coatings .
Preparation Methods
Scientific Research Applications
Applications in Epoxy Resins
Reactive Diluents
One of the primary applications of o-sec-butylphenyl glycidyl ether is as a reactive diluent in epoxy resin formulations. It helps to reduce viscosity while maintaining the resin's reactivity, which is crucial for applications that require precise control over curing times and mechanical properties.
Property | Value |
---|---|
Viscosity Reduction | Significant |
Curing Time Control | Adjustable |
Mechanical Strength | Enhanced |
Case Study: Automotive Coatings
In automotive coatings, the incorporation of o-sec-butylphenyl glycidyl ether has been shown to improve adhesion and flexibility. A study demonstrated that vehicles coated with epoxy resins containing this compound exhibited superior resistance to environmental stressors compared to traditional coatings .
Pharmaceutical Intermediates
o-sec-Butylphenyl glycidyl ether serves as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to participate in nucleophilic substitution reactions allows for the introduction of functional groups necessary for biological activity.
Pharmaceutical Application | Compound Example |
---|---|
Anticancer Agents | Modified derivatives |
Anti-inflammatory Drugs | Glycidyl ether derivatives |
Case Study: Synthesis of β-Blockers
Research has indicated that derivatives of o-sec-butylphenyl glycidyl ether can be utilized in the synthesis of β-blockers, which are essential in treating cardiovascular diseases. The modifications enhance bioavailability and therapeutic efficacy .
Modification of Polymers
The compound is also employed in modifying biopolymers such as cellulose and starch. By introducing hydrophobic groups through glycidyl ether chemistry, these biopolymers can be tailored for specific applications such as rheology modifiers in personal care products.
Polymer Type | Modification Effect |
---|---|
Cellulose | Improved hydrophobicity |
Starch | Enhanced rheological properties |
Textile Industry Applications
In textiles, o-sec-butylphenyl glycidyl ether can be used to modify fibers, enhancing dye adherence and color fastness. The reactive hydroxyl groups on textile surfaces can chemically bond with the epoxide group, leading to improved dye uptake.
Crosslinking Agent
This compound acts as a crosslinking agent in superabsorbent polymers (SAPs). Its use improves absorbency under load and reduces gel-blocking, which is crucial for applications in hygiene products such as diapers.
Property | Benefit |
---|---|
Absorbency | Increased |
Gel-blocking | Reduced |
Q & A
Basic Research Questions
Q. What are the standard synthetic pathways for o-sec-Butylphenyl glycidylether, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: A common approach involves the epoxidation of o-sec-Butylphenyl allyl ether using peracids (e.g., meta-chloroperbenzoic acid) under controlled temperatures (0–5°C). Yield optimization requires monitoring the stoichiometry of the oxidizing agent and reaction time, with purification via column chromatography (silica gel, ethyl acetate/hexane). Ball-milling techniques, as demonstrated in functionalizing glycidylethers with carbon nanotubes, can enhance reaction efficiency by reducing aggregation and improving surface reactivity . Purity should be verified using 1H NMR (epoxide proton signals at δ 3.1–4.0 ppm) and GC-MS.
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers distinguish it from structurally similar epoxides?
Methodological Answer: Key techniques include:
- 1H/13C NMR : Epoxide protons (δ ~3.5–4.0 ppm) and quaternary carbons adjacent to the oxirane ring (δ ~45–55 ppm).
- FT-IR : Epoxide ring vibrations (~850 cm−1, C-O-C asymmetric stretching) and aromatic C-H bending (~750 cm−1 for ortho-substitution).
- GC-MS : Molecular ion peak (M+) at m/z corresponding to the molecular weight (e.g., C13H18O2: 206.13 g/mol). Differentiation from analogs like benzyl glycidylether requires comparative analysis of alkyl chain signals in NMR and retention times in GC .
Q. How can researchers assess the thermal stability of this compound in polymer matrices, and what experimental parameters are critical?
Methodological Answer: Use thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min, 25–600°C). Monitor decomposition onset temperature (Td) and residue mass. For epoxy resin applications, differential scanning calorimetry (DSC) can track curing kinetics (exothermic peaks at 120–180°C). Crosslink density affects stability; optimize by varying curing agents (e.g., amines) and post-curing protocols .
Advanced Research Questions
Q. What mechanisms explain contradictory data on the cytotoxicity of this compound across in vitro studies, and how can these discrepancies be resolved?
Methodological Answer: Discrepancies may arise from differences in cell lines, exposure times, or residual monomers in test samples. To resolve:
- Standardize purity : Use HPLC to confirm >98% purity.
- Control metabolic activity : Include assays like MTT and LDH leakage to distinguish apoptosis from necrosis.
- Comparative studies : Cross-reference with structurally analogous glycidylethers (e.g., PTBPGE) to identify substituent-specific toxicity trends .
Q. How can computational modeling (e.g., DFT, MD simulations) predict the reactivity of this compound in copolymerization with maleimide resins?
Methodological Answer: Density Functional Theory (DFT) can calculate electron density maps to identify nucleophilic attack sites on the epoxide ring. Molecular dynamics (MD) simulations (using force fields like OPLS-AA) model copolymerization kinetics by tracking crosslinking distances and activation energies. Validate predictions with real-time FT-IR to monitor ring-opening reactions and gelation times .
Q. What advanced analytical strategies address challenges in detecting trace degradation products of this compound in environmental samples?
Methodological Answer: Combine:
- LC-QTOF-MS : High-resolution mass spectrometry for identifying degradation fragments (e.g., diols or aldehydes).
- Solid-phase microextraction (SPME) : Pre-concentrate trace analytes from aqueous matrices.
- Isotope labeling : Use 13C-labeled analogs as internal standards to improve quantification accuracy in complex matrices.
Q. Safety and Regulatory Considerations
Q. What methodologies are recommended for evaluating the sensitization potential of this compound in occupational exposure scenarios?
Methodological Answer:
- In vitro assays : Direct peptide reactivity assay (DPRA) to predict haptenization potential.
- Animal models : Murine Local Lymph Node Assay (LLNA) for dose-response data.
- Epidemiological cross-reactivity studies : Compare with clinical patch-test data for structurally related glycidylethers (e.g., CGE, PTBPGE) to assess allergenic cross-reactivity .
Q. Data Analysis and Reproducibility
Q. How should researchers statistically analyze batch-to-batch variability in this compound synthesis, and what acceptance criteria ensure reproducibility?
Methodological Answer:
- Perform ANOVA on key parameters (yield, purity, epoxide equivalent weight) across ≥3 batches.
- Set acceptance criteria: Relative standard deviation (RSD) <5% for yield, <2% for purity (HPLC), and epoxide content within ±3% of theoretical value.
- Document solvent lot numbers and humidity levels, as moisture can hydrolyze the epoxide .
Properties
CAS No. |
127659-05-6 |
---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-[(2-butan-2-ylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C13H18O2/c1-3-10(2)12-6-4-5-7-13(12)15-9-11-8-14-11/h4-7,10-11H,3,8-9H2,1-2H3 |
InChI Key |
WAPRZVXVTPSWEB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCC2CO2 |
Origin of Product |
United States |
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